

An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethynyl-1,1'-biphenyl**

Cat. No.: **B1281427**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Ethynyl-1,1'-biphenyl**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl scaffold with a terminal alkyne substituent. This unique structure makes it a valuable building block in organic synthesis and materials science.

Property	Value	Citation(s)
Molecular Formula	C ₁₄ H ₁₀	[1] [2]
Molecular Weight	178.23 g/mol	[1] [2]
CAS Number	58650-11-6	[1]
Physical Form	Solid or liquid	[1]
Storage	Sealed in dry, 2-8°C	[1]

Synthetic Protocol: Sonogashira Cross-Coupling

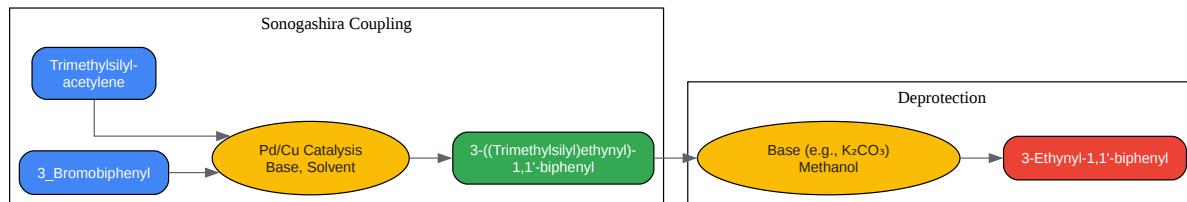
The primary method for the synthesis of **3-Ethynyl-1,1'-biphenyl** is the Sonogashira cross-coupling reaction.[\[3\]](#)[\[4\]](#) This palladium-catalyzed reaction forms a carbon-carbon bond between

a terminal alkyne and an aryl halide.^{[3][4]} A plausible experimental protocol for the synthesis from 3-bromobiphenyl is detailed below.

Experimental Protocol: Synthesis of 3-Ethynyl-1,1'-biphenyl

Objective: To synthesize **3-Ethynyl-1,1'-biphenyl** via a Sonogashira coupling reaction between 3-bromobiphenyl and a protected acetylene source, followed by deprotection.

Materials:


- 3-Bromobiphenyl
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Methanol
- Potassium carbonate (K_2CO_3)
- Argon or Nitrogen gas (inert atmosphere)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobiphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine to the flask. The mixture is stirred to ensure dissolution of the solids.
- Addition of Alkyne: Trimethylsilylacetylene (1.2 eq) is added dropwise to the reaction mixture at room temperature.
- Reaction Conditions: The reaction mixture is then heated to 70-80°C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
- Purification of Silylated Intermediate: The crude product, 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl, is purified by column chromatography on silica gel.
- Deprotection: The purified silylated intermediate is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC).
- Final Work-up and Purification: The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, **3-Ethynyl-1,1'-biphenyl**, is purified by column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Ethynyl-1,1'-biphenyl** via the Sonogashira coupling reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Ethynyl-1,1'-biphenyl**.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain detailing the direct involvement of **3-Ethynyl-1,1'-biphenyl** in specific biological signaling pathways. However, the biphenyl structural motif is present in a wide range of biologically active molecules, and these derivatives have been shown to possess various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[5][6]} The ethynyl group is also a key functional group in many pharmaceutical compounds. The combination of these two moieties in **3-Ethynyl-1,1'-biphenyl** makes it a compound of interest for further investigation in drug discovery and development. Researchers may explore its potential to interact with various biological targets, which could lead to the elucidation of its effects on cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethynyl-1,1'-biphenyl | 58650-11-6 [sigmaaldrich.com]

- 2. 58650-11-6|3-Ethynyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281427#3-ethynyl-1-1-biphenyl-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com